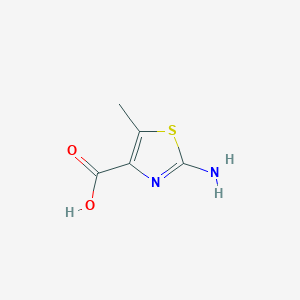

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Vue d'ensemble

Description

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-amino-5-methylthiazole-4-carboxylic acid is the β-Ketoacyl-ACP Synthase enzyme, also known as mtFabH . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the mtFabH enzyme, through hydrogen bonding . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .

Biochemical Pathways

The interaction of 2-amino-5-methylthiazole-4-carboxylic acid with mtFabH affects the fatty acid synthesis pathway . This pathway is essential for the survival and virulence of Mycobacterium tuberculosis . The disruption of this pathway can lead to the death of the bacteria, making this compound a potential anti-tubercular agent .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The result of the action of 2-amino-5-methylthiazole-4-carboxylic acid is the inhibition of the mtFabH enzyme, leading to the disruption of the fatty acid synthesis pathway . This disruption can cause the death of Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 2-amino-5-methylthiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound is solid at room temperature and should be stored at 2-8°C . It’s important to note that the compound may produce toxic sulfur dioxide gas in the air . Therefore, it should be handled and stored properly to ensure its stability and efficacy.

Activité Biologique

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid (AMTCA) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, an amino group, and a carboxylic acid functional group, which contribute to its pharmacological properties. This article reviews the biological activities of AMTCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Vitamin B1-Like Activity

Research indicates that AMTCA exhibits vitamin B1-like activity , suggesting its potential role in metabolic processes similar to thiamine (Vitamin B1). This activity may impact various physiological functions, including carbohydrate metabolism and neural function.

2. Antibacterial Properties

AMTCA has been investigated for its antibacterial properties, particularly through its interaction with the β-Ketoacyl-Acyl Carrier Protein Synthase (mtFabH) enzyme. This interaction disrupts fatty acid synthesis pathways crucial for bacterial growth and survival .

Mechanism of Action:

- Target: mtFabH enzyme

- Mode of Action: AMTCA forms hydrogen bonds with mtFabH, inhibiting its activity and thereby affecting bacterial fatty acid synthesis.

Research Findings:

- Studies have shown that derivatives of AMTCA possess significant antibacterial activity against resistant strains of bacteria.

3. Antidiabetic Potential

Certain thiazole derivatives related to AMTCA have demonstrated antidiabetic effects , enhancing insulin sensitivity and showing potential in managing diabetes mellitus .

4. Anticancer Activity

AMTCA and its derivatives have been explored for their anticancer properties . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines .

Key Findings:

- Some derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Summary of Biological Activities of AMTCA Derivatives

Pharmacokinetics

AMTCA demonstrates high gastrointestinal absorption , indicating favorable oral bioavailability for therapeutic applications. This characteristic enhances its potential as a candidate for oral medications targeting bacterial infections and metabolic disorders .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antibacterial and Antifungal Activity

The compound has been synthesized into various derivatives that exhibit promising antibacterial and antifungal properties. Research indicates that derivatives of 2-amino-thiazole have shown efficacy against a range of pathogens, making them potential candidates for new antimicrobial agents .

Case Study:

A series of 2-amino-thiazole derivatives were tested against common bacterial strains and demonstrated significant inhibition zones, indicating their potential use in treating infections caused by resistant bacteria.

1.2 Anti-HIV Activity

Studies have highlighted the anti-HIV potential of 2-amino-thiazole derivatives. These compounds act by inhibiting viral replication and have shown effectiveness in vitro against HIV strains.

Case Study:

In a controlled study, specific thiazole derivatives were found to reduce viral load significantly in infected cell lines, suggesting their potential as therapeutic agents in HIV treatment protocols.

1.3 Anti-Cancer Properties

The compound has been linked to anti-cancer activities, particularly against leukemia and other tumor cell lines. Derivatives have shown significant anti-proliferative effects on human K563 leukemia cells, making them candidates for further development as anticancer drugs .

Case Study:

Research involving the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives revealed a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines, underscoring the importance of chemical structure in therapeutic efficacy.

Neurological Applications

2.1 Parkinson's Disease Treatment

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid is structurally similar to dopamine's catechol ring and is a component of Pramipexole, a medication used for Parkinson's disease treatment. The compound exhibits dopamine D2 agonist activity, which is critical for managing symptoms associated with this neurodegenerative disorder.

Case Study:

Clinical trials involving Pramipexole have demonstrated its effectiveness in improving motor function in patients with Parkinson's disease, highlighting the significance of the thiazole moiety in its pharmacological action.

Endocrinological Applications

3.1 Hyperthyroidism Treatment

The compound has been investigated for its potential as a thyroid inhibitor in hyperthyroidism treatment. Its mechanism involves the inhibition of thyroid hormone synthesis, which can help manage symptoms associated with this condition.

Case Study:

Experimental models showed that treatment with 2-amino-thiazole derivatives resulted in decreased thyroid hormone levels, suggesting their utility in therapeutic applications for hyperthyroidism management.

Organic Chemistry Applications

4.1 Synthesis of Heterocyclic Compounds

this compound serves as a versatile starting material for synthesizing various heterocyclic analogues with diverse biological activities. These compounds can be tailored for specific therapeutic roles across multiple domains .

Data Table: Synthesis and Biological Activities of Thiazole Derivatives

Propriétés

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANOAVDEBKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363774 | |

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688064-14-4 | |

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main biological activity reported for 2-amino-5-methylthiazole-4-carboxylic acid?

A1: Research indicates that 2-amino-5-methylthiazole-4-carboxylic acid exhibits vitamin B1-like activity. [] This suggests potential applications in areas where thiamine (vitamin B1) deficiency is a concern.

Q2: Does 2-amino-5-methylthiazole-4-carboxylic acid offer any protection against ethanol toxicity?

A2: A study explored the pharmacological effects of thiazoles, specifically focusing on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the abstract doesn't provide detailed results, it indicates the research investigated the compound's potential protective effect against experimental ethyl alcohol poisoning.

Q3: Can you elaborate on the research by Goodwin and colleagues regarding 2-amino-5-methylthiazole-4-carboxylic acid and vitamin B1 activity?

A3: Goodwin and colleagues conducted extensive research on 2-amino-5-methylthiazole-4-carboxylic acid. [] While the full text of the research paper isn't provided, the abstract mentions various experiments and observations related to the compound's vitamin B1-like activity. The researchers likely investigated how this compound interacts with biological systems in a manner similar to thiamine, potentially impacting metabolic pathways and physiological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.